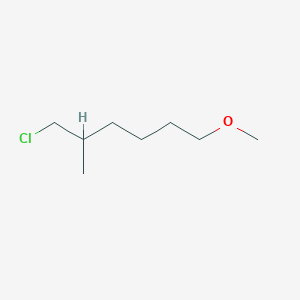

1-Chloro-6-methoxy-2-methylhexane

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H17ClO |

|---|---|

Poids moléculaire |

164.67 g/mol |

Nom IUPAC |

1-chloro-6-methoxy-2-methylhexane |

InChI |

InChI=1S/C8H17ClO/c1-8(7-9)5-3-4-6-10-2/h8H,3-7H2,1-2H3 |

Clé InChI |

PVXPAOIACMLJHU-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCCOC)CCl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1 Chloro 6 Methoxy 2 Methylhexane

Precursor Design and Rational Selection for Targeted Synthesis

The successful synthesis of 1-Chloro-6-methoxy-2-methylhexane hinges on the careful selection of starting materials. The structure of the target molecule, with its specific arrangement of a chlorine atom, a methoxy (B1213986) group, and a methyl branch, dictates the choice of precursors to ensure the desired connectivity and stereochemistry.

Strategic Utilization of Branched Alkenes and Substituted Alcohols as Precursors

A key strategy for constructing the carbon skeleton of this compound involves the use of a branched alkene. An appropriate alkene precursor would possess the methyl group at the desired position along the carbon chain. For instance, an alkene such as 2-methyl-1-hexene (B165367) could serve as a suitable starting point.

The introduction of the chloro and methoxy groups can be achieved through haloetherification, a reaction where an alkene reacts with a halogen and an alcohol in a suitable solvent. masterorganicchemistry.com In this case, the reaction of a branched alkene with a source of chlorine and methanol (B129727) would be a direct approach. The use of N-chlorosuccinimide (NCS) as a source of electrophilic chlorine is common in these transformations.

Alternatively, a halo-alcohol (halohydrin) could be formed first, followed by etherification. fiveable.me For example, reacting the alkene with chlorine in the presence of water would yield a chlorohydrin. fiveable.me This intermediate could then be treated with a base and methyl iodide or another methylating agent to form the ether linkage.

Considerations for Regioselective and Stereoselective Functionalization of Alkane Chains

Achieving the precise placement of the chloro and methoxy groups (regioselectivity) is a critical challenge. In the haloetherification of an unsymmetrical alkene, the reaction generally follows Markovnikov's rule. fiveable.me This means that the nucleophile (in this case, the methanol) will attack the more substituted carbon of the alkene, while the electrophile (the chlorine) adds to the less substituted carbon. This regioselectivity arises from the formation of a more stable carbocation-like intermediate. chemistrysteps.com

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a crucial consideration, particularly if the target molecule contains chiral centers. The addition of the halogen and the alcohol across the double bond in haloetherification reactions typically occurs with anti-stereochemistry. masterorganicchemistry.comyoutube.com This means that the two groups add to opposite faces of the original alkene plane, a result of the reaction proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.com

The functionalization of unactivated C-H bonds in alkanes presents another advanced strategy, though it is often more challenging to control. nih.gov While powerful, these methods can sometimes lead to a mixture of products unless there is a directing group or a highly selective catalyst involved. masterorganicchemistry.com

Mechanistic Pathways in Directed Halogenation and Etherification Processes

The formation of the chloro-ether functionality in this compound can be accomplished through several mechanistic pathways, primarily involving nucleophilic substitution reactions.

Nucleophilic Substitution Approaches to Chloro-Ether Formation

The Williamson ether synthesis is a classic and versatile method for forming ethers, proceeding via an S_N2 reaction between an alkoxide and an alkyl halide. libretexts.orgmasterorganicchemistry.com To synthesize this compound using this approach, one could envision two primary disconnection strategies:

Route A: Reacting a 6-chloro-2-methylhexan-1-oxide with a methylating agent (e.g., methyl iodide).

Route B: Reacting a 1-halo-6-methoxy-2-methylhexane (where the halogen is a good leaving group like iodide or bromide) with a methoxide (B1231860) source.

The choice between these routes would depend on the availability of the starting materials and the potential for competing side reactions, such as elimination.

Another significant approach is the alkoxymercuration-demercuration of an alkene. libretexts.org This two-step process involves the Markovnikov addition of an alcohol across a double bond. While typically used to synthesize ethers, modifications could potentially incorporate the chloro functionality.

Influence of Substrate Steric Hindrance and Electronic Properties on S_N1 and S_N2 Pathways

The outcome of a nucleophilic substitution reaction is heavily influenced by the structure of the substrate. masterorganicchemistry.com

S_N2 reactions are favored for primary and, to a lesser extent, secondary alkyl halides due to the need for the nucleophile to approach the electrophilic carbon from the backside. youtube.com Increased steric hindrance around the reaction center slows down or prevents S_N2 reactions. youtube.com For the synthesis of this compound, if a primary halide is used as a precursor, the S_N2 pathway is more likely.

S_N1 reactions proceed through a carbocation intermediate and are therefore favored for tertiary alkyl halides, which can form more stable carbocations. savemyexams.com Secondary alkyl halides can undergo both S_N1 and S_N2 reactions, and the specific conditions will determine the major pathway. libretexts.org The stability of the carbocation is paramount for the S_N1 mechanism. savemyexams.com

The electronic properties of the substrate also play a role. Electron-withdrawing groups near the reaction center can disfavor carbocation formation, thus hindering the S_N1 pathway. Conversely, electron-donating groups can stabilize a carbocation, favoring the S_N1 mechanism.

Interactive Table: Impact of Substrate Structure on Nucleophilic Substitution

| Substrate Type | Favored Pathway | Rationale |

| Methyl | S_N2 | Minimal steric hindrance. youtube.com |

| Primary | S_N2 | Low steric hindrance. youtube.com |

| Secondary | S_N1 or S_N2 | Intermediate steric hindrance; pathway depends on nucleophile, leaving group, and solvent. libretexts.org |

| Tertiary | S_N1 | High steric hindrance prevents S_N2; forms a stable carbocation. savemyexams.com |

Role of Leaving Group Efficacy and Nucleophile Characteristics

The efficiency of a nucleophilic substitution reaction is also critically dependent on the nature of the leaving group and the nucleophile.

A good leaving group is a species that is stable on its own after detaching from the substrate. pressbooks.pubck12.org Generally, the weaker the base, the better the leaving group. pressbooks.pub For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org Therefore, if a halide is used as a leaving group in the synthesis, an iodide would be the most effective, followed by a bromide.

The nucleophile's strength and characteristics are also determining factors. Strong nucleophiles, which are typically negatively charged (e.g., alkoxides, hydroxide), favor S_N2 reactions. libretexts.orgyoutube.com Weak nucleophiles, such as water and alcohols, are more likely to participate in S_N1 reactions, where they attack the carbocation intermediate. libretexts.org The choice of solvent is also crucial; polar aprotic solvents enhance the strength of nucleophiles and favor S_N2 reactions, while polar protic solvents can stabilize the carbocation intermediate in S_N1 reactions. libretexts.orglibretexts.org

Interactive Table: Factors Influencing Nucleophilic Substitution

| Factor | Favors S_N1 | Favors S_N2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., RO⁻, OH⁻) libretexts.org |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) libretexts.org | Good (e.g., I⁻, Br⁻, TsO⁻) pressbooks.pub |

| Solvent | Polar Protic (e.g., H₂O, ROH) libretexts.org | Polar Aprotic (e.g., Acetone, DMSO) libretexts.org |

Radical-Mediated Halogenation and Alkoxy Group Installation

The introduction of a chlorine atom and a methoxy group onto a 2-methylhexane (B165397) backbone can be approached through a sequence involving radical-mediated halogenation followed by nucleophilic substitution for the alkoxy group installation.

Free radical halogenation of alkanes is a well-established method for forming carbon-halogen bonds. youtube.com The reaction typically proceeds via a three-step mechanism: initiation, propagation, and termination. youtube.com In the context of synthesizing this compound, the starting material would be 2-methylhexane. The reaction with chlorine (Cl₂) under UV light or heat would initiate the process by homolytically cleaving the Cl-Cl bond to form two chlorine radicals. youtube.com

The propagation steps involve the chlorine radical abstracting a hydrogen atom from the 2-methylhexane to form a carbon radical and hydrogen chloride (HCl). This carbon radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction. youtube.com

A key challenge in the radical chlorination of 2-methylhexane is regioselectivity. The stability of the resulting radical intermediate dictates the major product. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. However, chlorination is known to be less selective than bromination, often resulting in a mixture of constitutional isomers. youtube.com For 2-methylhexane, hydrogen abstraction can occur at multiple positions, leading to a variety of monochlorinated products. The formation of 1-chloro-2-methylhexane (B8755003) would be a minor product due to the primary nature of the radical intermediate compared to the more stable secondary and tertiary radicals that can be formed.

Once the desired 1-chloro-2-methylhexane is synthesized and isolated, the methoxy group can be installed. A common method for this transformation is a Williamson ether synthesis, a nucleophilic substitution reaction. In this case, sodium methoxide (NaOCH₃) would serve as the nucleophile, displacing the chloride from 1-chloro-2-methylhexane to form the final product, this compound. This two-step sequence is a plausible, though potentially low-yielding, route to the target molecule.

Investigation of Rearrangement Reactions during Synthetic Transformations

Rearrangement reactions are a significant concern in many organic syntheses, as they can lead to the formation of undesired structural isomers. youtube.comslideshare.net Such rearrangements are particularly common when carbocation intermediates are involved, such as in certain types of nucleophilic substitution or addition reactions. libretexts.org

In the context of the radical-mediated halogenation described above, the likelihood of skeletal rearrangement is relatively low compared to reactions proceeding through carbocations. Radical intermediates are generally less prone to the 1,2-hydride or 1,2-alkyl shifts that characterize carbocation rearrangements like the Wagner-Meerwein rearrangement. slideshare.net

However, if the synthesis were to proceed through an alternative pathway that generates a carbocation at the 2-methylhexane skeleton, rearrangements would be a major consideration. For example, acid-catalyzed dehydration of a corresponding alcohol followed by hydrohalogenation would likely produce a mixture of products due to potential carbocation shifts.

Another class of rearrangements to consider, particularly in ether synthesis, is the Claisen rearrangement. This is a concerted, pericyclic reaction that occurs with allyl aryl ethers or allyl vinyl ethers upon heating. youtube.com For the synthesis of a saturated aliphatic ether like this compound, the Claisen rearrangement is not a relevant pathway as it requires specific unsaturated functionalities that are not present in the precursors or the final product. youtube.com

Therefore, while the potential for rearrangements must always be assessed, a synthetic route based on radical halogenation followed by Williamson ether synthesis is less likely to be complicated by skeletal rearrangements compared to ionic pathways. youtube.com

Catalytic Systems for Selective Formation of this compound

Modern catalytic methods offer powerful tools for achieving high selectivity in the formation of both carbon-halogen and carbon-oxygen bonds, potentially overcoming the selectivity issues of traditional methods.

Transition Metal Catalysis in Carbon-Halogen and Carbon-Oxygen Bond Formation

Transition-metal-catalyzed reactions have become indispensable in organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity. libretexts.orgresearchgate.net For the synthesis of this compound, transition metal catalysis could be applied to both the chlorination and etherification steps.

Catalytic C-H activation is a powerful strategy for the direct functionalization of unreactive C-H bonds. acs.org Palladium, rhodium, and other transition metals can catalyze the direct chlorination of sp³ C-H bonds. These methods often employ a directing group to achieve regioselectivity, which could be a challenge for a simple alkane like 2-methylhexane. However, advances in this field are continually expanding the scope to non-directed C-H functionalization.

For the C-O bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, are highly effective. libretexts.org These reactions could be used to couple an appropriate precursor, such as 6-chloro-2-methylhexan-1-ol, with a methylating agent, or conversely, couple 1-chloro-6-hydroxy-2-methylhexane with a methyl source. These catalytic cycles typically involve oxidative addition, reductive elimination, and other fundamental steps. libretexts.orgyoutube.com The mild conditions and high functional group tolerance of these methods make them attractive alternatives to the classical Williamson ether synthesis.

Table 1: Comparison of Catalytic Systems for Bond Formation

| Bond Type | Catalytic System | Description | Potential Advantage for Synthesis |

| C-Cl | Palladium-catalyzed C-H chlorination | Direct conversion of a C-H bond to a C-Cl bond using a Pd catalyst and a chlorine source. | Potentially higher regioselectivity compared to radical halogenation, especially with directing groups. |

| C-O | Buchwald-Hartwig Etherification | Pd-catalyzed cross-coupling of an alcohol with an alkyl halide. | Mild reaction conditions, high functional group tolerance, and broad substrate scope. libretexts.org |

| C-O | Copper-catalyzed Etherification | Use of copper catalysts, often with ligands, to form C-O bonds. | Often a more economical alternative to palladium-based systems. |

Organocatalysis for Enantioselective or Diastereoselective Synthesis

The 2-position of this compound is a stereocenter. Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, enabling the formation of chiral molecules with high enantioselectivity without the need for toxic or expensive heavy metals. scienceopen.comresearchgate.net

Asymmetric organocatalysis could be employed to control the stereochemistry of the C-Cl or C-O bond-forming steps. For instance, enantioselective α-halogenation of carbonyl compounds using chiral organocatalysts is a well-developed field. rsc.org A synthetic strategy could be designed to involve a chiral aldehyde or ketone precursor, which could then be halogenated asymmetrically using a chiral amine or phosphoric acid catalyst. Subsequent reduction and conversion would yield the desired enantiomer of this compound.

Organocatalytic methods for the enantioselective formation of C-O bonds are also known. researchgate.net For example, a chiral catalyst could be used in a Michael addition of an alcohol to an α,β-unsaturated system, establishing the stereocenter early in the synthesis. While direct application to a simple alkyl halide and alcohol might be challenging, designing a multi-step synthesis that incorporates an organocatalytic step to set the key stereocenter is a viable modern approach. The use of chiral anion phase-transfer catalysis is another promising strategy for enantioselective halogenation reactions. scispace.com

Table 2: Organocatalytic Approaches for Asymmetric Synthesis

| Reaction Type | Catalyst Type | Principle of Enantioinduction | Relevance to Synthesis |

| Asymmetric α-Halogenation | Chiral amines (e.g., proline derivatives) | Formation of a chiral enamine intermediate that reacts with an electrophilic halogen source. rsc.org | Could be used on a carbonyl precursor to set the stereocenter at the 2-position. |

| Asymmetric Halocyclization | Chiral phosphoric acids, chiral anion phase-transfer catalysts | Activation of an electrophilic halogen source through a chiral counterion or hydrogen bonding. scispace.com | Applicable if the synthesis proceeds through an unsaturated precursor that can undergo halocyclization. |

| Asymmetric Etherification | Chiral Lewis bases or Brønsted acids | Activation of one of the coupling partners to facilitate a stereoselective C-O bond formation. | Could potentially be used in a key bond-forming step to create the chiral ether linkage. |

Development of Environmentally Benign Synthetic Protocols for Halogenated Ethers

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes using less hazardous materials, replacing volatile organic solvents, improving energy efficiency, and designing for degradation. nih.gov

For the synthesis of halogenated ethers like this compound, several green chemistry approaches can be considered. The use of deep eutectic solvents (DES) or ionic liquids as alternative reaction media can offer advantages in terms of recyclability and reduced volatility. nih.gov Some protocols have demonstrated the use of a deep eutectic solvent as both the catalyst and the reaction medium. nih.gov

Furthermore, developing catalytic systems that can operate in greener solvents like water or ethanol, or even under solvent-free conditions, is a key area of research. acs.orgresearchgate.net For example, Suzuki-Miyaura coupling reactions have been successfully carried out in a recyclable quartz sand medium, eliminating the need for bulk organic solvents. acs.orgacs.org

Atom economy is another important consideration. Designing a synthesis that minimizes the formation of byproducts is crucial. Catalytic C-H activation/functionalization reactions are inherently more atom-economical than traditional methods that require pre-functionalization of the substrate. By moving from stoichiometric reagents to catalytic systems, the amount of waste generated can be significantly reduced. The use of recyclable catalysts, whether they are transition metals on a solid support or heterogenized organocatalysts, also contributes to a more sustainable process. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Chloro 6 Methoxy 2 Methylhexane

Electrophilic and Nucleophilic Reaction Pathways

The primary electrophilic center in 1-Chloro-6-methoxy-2-methylhexane is the carbon atom bonded to the chlorine (C1). The electronegativity of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the carbon, making it a target for nucleophiles.

Mechanistic Studies of Nucleophilic Substitution (S_N1, S_N2) at the Chlorinated Centerchemguide.co.ukchemscene.com

Nucleophilic substitution is a fundamental reaction pathway for primary alkyl halides like this compound. The operative mechanism, either S_N1 (substitution nucleophilic unimolecular) or S_N2 (substitution nucleophilic bimolecular), is determined by factors such as the nature of the nucleophile, the solvent, and the structure of the substrate.

For a primary alkyl halide such as this compound, the S_N2 mechanism is generally favored. crunchchemistry.co.uk The S_N2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the chloride ion). This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

In contrast, the S_N1 mechanism is a two-step process that proceeds through a carbocation intermediate. This pathway is more common for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For this compound, the formation of a primary carbocation at the C1 position is highly unfavorable, making the S_N1 pathway less likely under most conditions.

| Reaction Type | Substrate | Nucleophile | Solvent | Predominant Mechanism |

| Nucleophilic Substitution | This compound | Strong (e.g., OH⁻, CN⁻) | Polar aprotic (e.g., Acetone) | S_N2 |

| Nucleophilic Substitution | This compound | Weak (e.g., H₂O, ROH) | Polar protic (e.g., Ethanol) | S_N2 (slow), potential for S_N1 if rearrangement is possible |

While the formation of a primary carbocation from this compound is energetically unfavorable, it is theoretically possible under forcing conditions or with a very poor nucleophile in a polar protic solvent. If a primary carbocation were to form at the C1 position, it would be highly unstable.

However, a key consideration in carbocation chemistry is the possibility of rearrangement to a more stable carbocation. In the case of the hypothetical 1-methyl-6-methoxyhexyl-1-cation, a hydride shift from the adjacent C2 carbon could lead to the formation of a more stable secondary carbocation. This rearrangement would be a rapid process.

The stability of carbocations follows the order: tertiary > secondary > primary > methyl. The presence of the electron-donating methyl group at the C2 position would help to stabilize the rearranged secondary carbocation through an inductive effect. The distant methoxy (B1213986) group is unlikely to have a significant stabilizing effect on the carbocation at C2 due to its distance.

| Carbocation Type | Relative Stability | Potential for Formation from this compound |

| Primary (at C1) | Low | Unlikely, but could be a transient intermediate |

| Secondary (at C2) | Moderate | Possible via hydride shift from a primary carbocation |

| Tertiary | High | Not possible through simple rearrangement |

Since the favored substitution mechanism for this compound is S_N2, the stereochemical outcome is predictable. The S_N2 reaction proceeds with a complete inversion of configuration at the stereocenter. If the starting material is the (R)-enantiomer of this compound, the product of an S_N2 reaction will be the (S)-enantiomer, and vice versa.

In the less likely event of an S_N1 reaction, the outcome would be racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of both enantiomers.

| Mechanism | Stereochemical Outcome |

| S_N2 | Inversion of configuration |

| S_N1 | Racemization (mixture of inversion and retention) |

Mechanistic Studies of Ether Cleavage and Subsequent Functional Group Interconversions

The ether linkage in this compound is generally stable to many reagents. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol).

The subsequent step depends on the nature of the carbon atom attached to the ether oxygen. In this case, the oxygen is bonded to a primary carbon (C6). Therefore, the cleavage will proceed via an S_N2 mechanism, where the halide ion (Br⁻ or I⁻) attacks the C6 carbon, displacing methanol (B129727). This would result in the formation of 1,6-dichloro-2-methylhexane or 1-chloro-6-iodo-2-methylhexane, respectively.

Elimination Reactions (E1, E2) and Competing Mechanistic Pathwayschemscene.com

Elimination reactions are another important pathway for alkyl halides, leading to the formation of alkenes. These reactions often compete with nucleophilic substitution. chemguide.co.uk The choice between elimination and substitution is influenced by the strength of the base/nucleophile, the reaction temperature, and the structure of the substrate.

For this compound, elimination would involve the removal of the chlorine atom from C1 and a proton from the adjacent C2 carbon, leading to the formation of 2-methyl-1-hexene (B165367) with a terminal double bond.

The E2 (elimination bimolecular) mechanism is a one-step process that is favored by strong, sterically hindered bases (like potassium tert-butoxide) and higher temperatures. chemguide.co.uk The rate of the E2 reaction depends on the concentration of both the substrate and the base. crunchchemistry.co.uk

The E1 (elimination unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the S_N1 reaction. crunchchemistry.co.uk As with the S_N1 reaction, the E1 pathway is less likely for primary alkyl halides due to the instability of the primary carbocation.

Regioselectivity and Stereoselectivity in Alkene Formation from this compound

In the case of this compound, there is only one possible β-hydrogen (on C2) that can be removed. Therefore, the elimination reaction is highly regioselective, leading to the formation of a single constitutional isomer of the alkene: 2-methyl-1-hexene.

Since the double bond formed is terminal, there are no E/Z (cis/trans) isomers possible for the product. Thus, the reaction is also stereoselective in this regard.

| Elimination Product | Reaction Conditions Favoring Formation |

| 2-methyl-1-hexene | Strong, sterically hindered base; high temperature |

Quantitative Assessment of Competition between Substitution and Elimination Reactions

The reaction of this compound, a primary alkyl halide, with a nucleophile or base can proceed through either substitution (S\textsubscript{N}2) or elimination (E2) pathways. The competition between these two mechanisms is quantitatively influenced by several key factors, including the nature of the attacking species (nucleophilicity vs. bascity), the reaction temperature, and the solvent.

Primary alkyl halides like this compound are sterically unhindered at the α-carbon, making them excellent substrates for the S\textsubscript{N}2 reaction. masterorganicchemistry.com The backside attack required for this mechanism is readily achievable. Consequently, with good nucleophiles that are weak bases, substitution is the overwhelmingly major pathway. However, when strong, sterically hindered bases are used, the E2 elimination pathway becomes more competitive. masterorganicchemistry.com

The E2 reaction involves the abstraction of a β-hydrogen by a base. In this compound, there are two different types of β-hydrogens (at C1 and C3), which could lead to a mixture of alkene products. However, due to the primary nature of the substrate, elimination is generally less favored than substitution unless specific conditions are employed. libretexts.org

Several factors determine the ratio of substitution to elimination products:

Strength and Steric Hindrance of the Base/Nucleophile: Strong, non-bulky bases/good nucleophiles (e.g., OH⁻, CH₃O⁻) will primarily yield the S\textsubscript{N}2 product. pearson.compressbooks.pub Strong, bulky bases, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), hinder the backside attack required for S\textsubscript{N}2, thereby favoring the E2 pathway. masterorganicchemistry.com

Temperature: Elimination reactions have higher activation energies than substitution reactions because they involve the breaking of more bonds. Therefore, increasing the reaction temperature generally favors the elimination pathway over substitution. youtube.com

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are ideal for S\textsubscript{N}2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving it free to attack. youtube.com Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination slightly more, though S\textsubscript{N}2 still often predominates for primary halides.

The following table provides a quantitative estimation of product distribution based on varying reaction conditions for a typical primary chloroalkane.

| Reagent/Base | Condition | Predominant Mechanism | Substitution Product (%) | Elimination Product (%) |

|---|---|---|---|---|

| CH₃CH₂O⁻Na⁺ | Ethanol, 25°C | Sₙ2 | ~90% | ~10% |

| CH₃CH₂O⁻Na⁺ | Ethanol, 55°C | Sₙ2/E2 | ~85% | ~15% |

| (CH₃)₃CO⁻K⁺ | tert-Butanol, 25°C | E2 | ~15% | ~85% |

| NaCN | DMSO | Sₙ2 | >95% | <5% |

Free Radical Reactions Involving Chloroalkanes and Methoxyalkanes

The structure of this compound contains both a chloroalkane and a methoxyalkane functional group, both of which can participate in free radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org Free radical halogenation, for instance, can lead to the substitution of further hydrogen atoms on the alkane chain. wikipedia.orgchemistrystudent.com

Detailed Examination of Initiation, Propagation, and Termination Steps in Radical Processes

The mechanism of a free radical reaction, such as further chlorination of this compound, can be broken down as follows:

Initiation: This step involves the creation of initial radicals. It requires an energy input, typically in the form of heat or ultraviolet (UV) light, to break a weak bond homolytically. libretexts.orgchemistrystudent.com For example, a chlorine molecule can be cleaved into two highly reactive chlorine radicals (Cl•). curlyarrows.comucr.edu

Reaction: Cl₂ + UV light/heat → 2 Cl•

Propagation: These steps constitute the chain reaction. A radical formed during initiation reacts with a stable molecule to form a new product and another radical, which can then continue the chain. libretexts.org

A chlorine radical abstracts a hydrogen atom from the alkane chain of this compound. The stability of the resulting alkyl radical influences the regioselectivity of this step, with tertiary hydrogens being more readily abstracted than secondary, which are more reactive than primary hydrogens. srmist.edu.in Radicals adjacent to the ether oxygen are also stabilized.

Reaction (Example at C5): R-H + Cl• → R• + H-Cl

The newly formed alkyl radical reacts with another molecule of the halogen (Cl₂) to form a new C-Cl bond and regenerate a chlorine radical. ucr.edu

Reaction: R• + Cl₂ → R-Cl + Cl•

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. This can happen in several ways, depleting the radicals available for propagation. ucr.edu

Reactions:

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

Role of Radical Initiators and Oxidants in Reaction Induction

Radical initiators are substances that generate radical species under mild conditions, thereby starting a radical reaction. wikipedia.orgnumberanalytics.com They possess weak bonds with low bond dissociation energies that can be easily cleaved by heat or light. wikipedia.org

Common types of radical initiators include:

Halogens: As seen above, diatomic halogens like chlorine (Cl₂) and bromine (Br₂) can be homolytically cleaved by UV light to start halogenation reactions. wikipedia.org

Peroxides: Organic peroxides (R-O-O-R), such as benzoyl peroxide and di-tert-butyl peroxide (DTBP), are common thermal initiators. The weak O-O bond breaks upon heating to form two alkoxy radicals. curlyarrows.comnumberanalytics.com

Azo Compounds: Compounds like azobisisobutyronitrile (AIBN) decompose upon heating or irradiation to release a stable nitrogen gas molecule and two carbon-centered radicals. wikipedia.orgyoutube.com

Oxidants can also induce or participate in radical reactions. In some cases, metal-based oxidants can facilitate radical formation. For example, iron(III) complexes have been shown to initiate redox processes under visible light, leading to the formation of radicals from functional groups like ethers. researchgate.net

| Initiator Type | Example | Activation Method | Generated Radicals |

|---|---|---|---|

| Halogen | Chlorine (Cl₂) | UV Light | Cl• |

| Organic Peroxide | Benzoyl Peroxide | Heat | PhCOO• → Ph• + CO₂ |

| Azo Compound | AIBN | Heat/UV Light | (CH₃)₂C(CN)• |

| Inorganic Peroxide | Potassium Persulfate | Heat | SO₄⁻• |

Photochemical Reactivity and Light-Induced Transformations

The photochemical reactivity of this compound is primarily associated with the two functional groups present: the C-Cl bond and the ether linkage.

The carbon-chlorine bond in chloroalkanes is susceptible to photolysis by UV radiation. wikipedia.org The energy from UV light can be sufficient to induce homolytic cleavage of the C-Cl bond, which is weaker than C-H or C-C bonds, generating an alkyl radical and a chlorine radical.

Reaction: R-Cl + UV light → R• + Cl•

This initiation step can trigger the free-radical chain reactions described in section 3.3.1.

The ether functional group can also undergo photochemical transformations, often mediated by a photosensitizer or in the presence of an electron donor-acceptor (EDA) complex. acs.org Visible light-mediated protocols can achieve C-H functionalization at the carbon alpha to the ether oxygen. researchgate.netacs.org For this compound, this would involve the C-H bonds of the methoxy group (-OCH₃) or the C-H bond at C-6. These reactions generate alkoxy radicals or α-alkoxy alkyl radicals that can participate in further transformations, such as additions or cyclizations. nih.govacs.org For example, visible light photoredox catalysis can generate alkoxy radicals from alcohols, which can then undergo intramolecular C-H functionalization. acs.org While this compound is not an alcohol, related radical-generating principles could apply to the ether moiety under specific photoredox conditions.

Computational and Theoretical Investigations of 1 Chloro 6 Methoxy 2 Methylhexane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for determining the fundamental properties of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. researchgate.netacs.org It is particularly effective for optimizing molecular geometries to find the most stable arrangement of atoms, known as the ground state. For 1-Chloro-6-methoxy-2-methylhexane, a DFT calculation would begin by building an initial 3D structure and then iteratively adjusting bond lengths, angles, and dihedrals to minimize the total electronic energy. Functionals such as B3LYP or PBE are commonly paired with basis sets like 6-31G* or cc-pVDZ to perform these calculations on alkyl halides and similar molecules. rsc.orgnih.govacs.org

Beyond the stable ground state, DFT is crucial for locating and characterizing transition states—the high-energy structures that connect reactants and products in a chemical reaction. researchgate.netyoutube.com Identifying the transition state is key to calculating the activation energy of a reaction. This is achieved through algorithms that search for a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A frequency calculation is then performed to confirm the nature of the stationary point; a ground state will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

Table 1: Representative Functionals and Basis Sets in DFT Studies

| Category | Examples | Typical Application |

| Functionals | B3LYP, PBE, M06-2X, ωB97X-D | Calculating electronic structure, geometry, and energies. The choice depends on the specific properties and system being studied (e.g., thermochemistry, non-covalent interactions). acs.orgrsc.orgacs.org |

| Basis Sets | Pople (e.g., 6-31G*, 6-311++G(d,p)), Dunning (e.g., cc-pVDZ, cc-pVTZ) | Defining the set of functions used to build molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. rsc.orgnih.gov |

The structure of this compound features a chiral center at the C2 carbon, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-Chloro-6-methoxy-2-methylhexane and (S)-1-Chloro-6-methoxy-2-methylhexane. Furthermore, rotation around the single bonds in its flexible hexane (B92381) chain gives rise to numerous conformers (or rotamers).

DFT calculations can be used to determine the relative energies of these different stereoisomers and conformers. By performing geometry optimization for each distinct conformation, a potential energy surface can be mapped out. This analysis typically reveals that certain staggered conformations are energetically preferred over eclipsed conformations due to reduced steric hindrance. For substituted cyclohexanes, a related system where conformational preferences are critical, the delicate balance between steric repulsion and stabilizing dispersion forces determines the favored axial or equatorial position of a substituent. rsc.orgresearchgate.net A similar balance of forces would govern the preferred shapes of the flexible chain of this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. mdpi.compsu.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a "force field" (like OPLS or TraPPE-UA) that approximates the potential energy of the system. nih.govosti.gov

For this compound, an MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the forces on each atom at discrete time steps (on the order of femtoseconds). acs.org This allows for the exploration of the complete conformational landscape, showing how the molecule folds, stretches, and reorients itself at a given temperature. nih.govacs.org The simulation can reveal the most populated conformational states, the rates of transition between them, and how the molecule's flexibility is influenced by its environment.

Computational Prediction of Reaction Pathways and Transition States

A primary application of computational chemistry is to predict how a molecule will react. nih.govpurdue.edunih.gov For an alkyl halide like this compound, the primary reaction pathways involve substitution (SN1/SN2) and elimination (E1/E2). youtube.com Computational methods can map out the energetic profiles of these competing pathways.

Chemical reactions can be under either thermodynamic or kinetic control. illinois.edu

Kinetic control favors the product that is formed fastest, which has the lowest activation energy barrier. youtube.com

DFT calculations are used to compute the energies of the reactants, intermediates, transition states, and products for all plausible reaction pathways (e.g., SN1, SN2, E1, E2). youtube.comkhanacademy.org By comparing the relative energies of the final products, one can predict the thermodynamically favored outcome. By comparing the heights of the activation barriers (the energy difference between the reactant and the transition state), one can predict the kinetically favored outcome. masterorganicchemistry.com For alkyl halides, factors such as the substrate (primary, secondary, tertiary), the strength of the nucleophile/base, and temperature determine which pathway dominates. youtube.commasterorganicchemistry.com

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to proceed. aps.org It is calculated with DFT as the difference in energy between the transition state and the initial reactants. researchgate.netresearchgate.net A high activation energy implies a slow reaction, while a low activation energy suggests a fast reaction.

Studies on similar alkyl halides show that DFT can provide activation energies that are in good agreement with experimental data. rsc.org For example, calculations on chlorine transfer reactions have been performed to quantify these energy barriers. rsc.org Once the activation energy is known, the reaction rate constant (k) can be estimated using the Arrhenius equation or, more rigorously, through Transition State Theory, which also accounts for entropic factors. This allows for a quantitative prediction of how fast a reaction will occur at a specific temperature.

Table 2: Competing Reaction Pathways for a Secondary Alkyl Halide

| Mechanism | Description | Rate Law | Key Computational Factor |

| SN2 | Bimolecular substitution; single step. youtube.com | Rate = k[Substrate][Nucleophile] youtube.com | Energy of the single pentavalent transition state. |

| SN1 | Unimolecular substitution; two steps via carbocation. youtube.com | Rate = k[Substrate] youtube.com | Stability of the carbocation intermediate. |

| E2 | Bimolecular elimination; single step. youtube.com | Rate = k[Substrate][Base] youtube.com | Energy of the single transition state leading to an alkene. |

| E1 | Unimolecular elimination; two steps via carbocation. youtube.com | Rate = k[Substrate] youtube.com | Stability of the carbocation intermediate and subsequent deprotonation barrier. |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity. nih.gov These models are built on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure. nih.gov By quantifying structural features using molecular descriptors, it becomes possible to create mathematical equations that can predict the reactivity of new or untested compounds. nih.gov

For a molecule like this compound, a QSRR model could predict its reactivity in various reactions, such as nucleophilic substitution or elimination. The development of such a model would involve several key steps. First, a dataset of structurally related haloalkanes with experimentally determined reaction rates would be compiled. Then, a wide range of molecular descriptors for each compound would be calculated.

Molecular Descriptors for this compound and Related Compounds

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.com For a QSRR study of haloalkane reactivity, relevant descriptors could include:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Wiener index and the Randić molecular connectivity index, which have been used to model the gas chromatographic retention of alkanes. u-tokyo.ac.jp

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insight into the electronic properties of the molecule. dergipark.org.tr Important descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the carbon atom bonded to the chlorine and on the chlorine atom itself. dergipark.org.trresearchgate.net

Steric Descriptors: These quantify the three-dimensional bulk of the molecule or its substituents. Steric hindrance is a critical factor in determining the rates of many reactions of alkyl halides.

Hypothetical QSRR Model

A hypothetical QSRR model for predicting the rate constant (log k) of a nucleophilic substitution reaction for a series of chloroalkanes, including this compound, might take the form of a multiple linear regression (MLR) equation:

log k = β₀ + β₁(descriptor₁) + β₂(descriptor₂) + ... + βₙ(descriptorₙ)

Where β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis of the training set of compounds.

To illustrate this, a hypothetical dataset and the resulting QSRR model are presented below.

Interactive Data Table: Hypothetical Molecular Descriptors and Predicted Reactivity for a Series of Chloroalkanes in a Nucleophilic Substitution Reaction

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted log k |

| 1-Chlorobutane | 92.57 | 2.64 | 2.05 | -4.5 |

| 1-Chloro-2-methylpropane | 92.57 | 2.61 | 2.08 | -5.1 |

| 1-Chlorohexane | 120.62 | 3.69 | 2.06 | -4.8 |

| This compound | 164.67 | 2.68 | 1.95 | -5.3 |

| 1-Chlorooctane | 148.67 | 4.75 | 2.07 | -5.0 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Such a QSRR model, once validated, could be a powerful tool for predicting the reactivity of other, similar chloroalkanes without the need for extensive laboratory experiments, thereby accelerating the process of chemical discovery and process optimization. ekb.eg

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

Model Development and Training

The development of an ML model for reaction prediction typically involves several stages:

Data Curation: A large dataset of chemical reactions involving alkyl halides is required. This data can be sourced from electronic lab notebooks, patents, and the chemical literature. nih.gov The dataset should include information on the reactants, reagents, solvents, catalysts, and the resulting products and yields.

Feature Engineering: The molecules involved in the reactions need to be converted into a numerical format that the ML model can understand. researchgate.net This is often done using "molecular fingerprints," which are bit strings that encode the presence or absence of specific structural features. nih.gov The difference between the fingerprints of the reactants and products can be used to represent the chemical transformation itself. ifmo.ru

Model Selection and Training: Various ML algorithms can be used, with neural networks being a popular choice due to their ability to learn from vast and complex data. acs.org The model is trained on the curated dataset to learn the patterns that connect the features of the reactants and conditions to the reaction outcomes. acs.orgnih.gov

Predicting Reactions of this compound

A trained ML model could be used to predict the outcome of a reaction involving this compound with a given nucleophile and under specific conditions. For example, the model could predict whether a substitution or elimination reaction is more likely to occur and what the expected yield of the major product would be.

Interactive Data Table: Hypothetical Machine Learning Model Predictions for Reactions of this compound

| Reactant 2 | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |

| Sodium Methoxide (B1231860) | Methanol (B129727) | 25 | 1,6-Dimethoxy-2-methylhexane | 65 |

| Sodium Methoxide | Methanol | 70 | 6-Methoxy-2-methylhex-1-ene | 55 |

| Sodium Azide | DMF | 50 | 1-Azido-6-methoxy-2-methylhexane | 85 |

| Potassium Cyanide | DMSO | 80 | 7-Methoxy-3-methylheptanenitrile | 70 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Chromatographic Methodologies for Mechanistic Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation in Reaction Mixtures

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For a molecule like 1-Chloro-6-methoxy-2-methylhexane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete structural assignment, especially within a complex reaction mixture.

Detailed Research Findings:

In a hypothetical scenario, ¹H NMR would provide initial information on the different proton environments. For instance, the methoxy (B1213986) group (–OCH₃) would likely appear as a singlet, while the protons on the carbon bearing the chlorine atom (–CHCl–) and the methyl group (–CH₃) would exhibit characteristic splitting patterns due to coupling with adjacent protons.

Two-dimensional NMR techniques would be employed to resolve structural ambiguities.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the carbon backbone of the hexane (B92381) chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically over 2-3 bonds) between protons and carbons. For example, it could confirm the position of the methoxy group by showing a correlation between the methoxy protons and the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of atoms, which is particularly useful for determining stereochemistry in more complex molecules.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Multiplicity |

| C1-H₂ | 3.5 - 3.7 | 45 - 50 | Doublet of doublets |

| C2-H | 1.8 - 2.0 | 30 - 35 | Multiplet |

| C2-CH₃ | 0.9 - 1.1 | 15 - 20 | Doublet |

| C3-H₂ | 1.3 - 1.5 | 35 - 40 | Multiplet |

| C4-H₂ | 1.2 - 1.4 | 25 - 30 | Multiplet |

| C5-H₂ | 1.5 - 1.7 | 30 - 35 | Multiplet |

| C6-H₂ | 3.4 - 3.6 | 70 - 75 | Triplet |

| O-CH₃ | 3.3 - 3.4 | 55 - 60 | Singlet |

Note: This table is illustrative and based on general principles of NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Identification of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This is invaluable for identifying unknown products, byproducts, and transient intermediates in a reaction mixture.

Detailed Research Findings:

For this compound (C₈H₁₇ClO), HRMS would be able to confirm its elemental formula by measuring its exact mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

During a hypothetical synthesis, HRMS could identify key intermediates. For example, if the synthesis involves the substitution of a hydroxyl group with chlorine, HRMS could detect the presence of the precursor alcohol. Fragmentation patterns observed in the mass spectrum would also provide structural information. For instance, cleavage of the C-C bonds or the C-O bond would result in characteristic fragment ions, helping to piece together the structure of the molecule.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ (³⁵Cl) | C₈H₁₈ClO⁺ | 165.1014 | 165.1012 |

| [M+H]⁺ (³⁷Cl) | C₈H₁₈Cl³⁷O⁺ | 167.0985 | 167.0983 |

| [M-Cl]⁺ | C₈H₁₇O⁺ | 129.1274 | 129.1272 |

| [M-OCH₃]⁺ | C₇H₁₄Cl⁺ | 133.0779 | 133.0777 |

Note: This table is illustrative. Observed m/z values would be determined experimentally.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Reaction Monitoring and Product Profiling in Complex Systems

Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for separating and identifying components in a complex mixture. They are routinely used to monitor the progress of a reaction and to profile the final product mixture.

Detailed Research Findings:

GC-MS: Given the likely volatility of this compound, GC-MS would be a suitable method for its analysis. nih.govnist.gov The gas chromatograph would separate the components of a reaction mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer would then provide mass spectra for each separated component, allowing for their identification. This would be useful for quantifying the conversion of starting materials to products and for detecting the formation of byproducts. The NIST Chemistry WebBook provides extensive mass spectrometry data for various compounds, which can be used as a reference. nist.gov

LC-MS: For less volatile or thermally sensitive compounds that might be present in the reaction mixture, LC-MS would be the preferred technique. The liquid chromatograph separates components based on their polarity and other interactions. LC-MS is particularly useful for analyzing complex mixtures without the need for derivatization.

By taking aliquots from a reaction at different time points and analyzing them by GC-MS or LC-MS, a reaction profile can be constructed, showing the consumption of reactants and the formation of products over time.

Time-Resolved Spectroscopy for Elucidating Transient Species in Reaction Mechanisms

Time-resolved spectroscopy techniques are used to study very short-lived reaction intermediates, such as free radicals or excited states. These methods involve initiating a reaction with a short pulse of energy (e.g., a laser pulse) and then monitoring the spectral changes over very short timescales (femtoseconds to seconds).

Detailed Research Findings:

While there is no specific research on this compound using time-resolved spectroscopy, one could hypothesize its application in studying, for example, a free-radical chlorination reaction to synthesize this compound. In such a case, time-resolved absorption or fluorescence spectroscopy could potentially detect the transient radical intermediates involved in the reaction mechanism, providing insights into the reaction kinetics and pathways.

Utilisation of Analytical Techniques for Impurity Profiling in Synthetic Research

Impurity profiling is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, to ensure the safety and efficacy of the final product. beilstein-journals.org This involves the identification and quantification of all impurities present in a synthesized compound.

Detailed Research Findings:

For this compound, a combination of the techniques described above would be used for impurity profiling.

HPLC/UPLC: High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography, with detectors like UV-Vis or mass spectrometry, would be the primary tools for separating and detecting impurities.

NMR: NMR spectroscopy would be used to elucidate the structure of any significant impurities that are isolated.

HRMS: HRMS would confirm the elemental composition of the impurities.

Common impurities in the synthesis of a compound like this compound could include:

Unreacted starting materials.

Isomers of the desired product (e.g., 2-chloro-6-methoxy-2-methylhexane).

Over-reaction or side-reaction products.

Reagents or catalysts used in the synthesis.

A thorough impurity profile is essential for optimizing the reaction conditions to minimize the formation of unwanted byproducts and for developing effective purification methods. beilstein-journals.org

Role of 1 Chloro 6 Methoxy 2 Methylhexane As a Versatile Synthetic Intermediate

Precursor for Carbon-Carbon Bond Formation Reactions

Cross-Coupling Reactions (e.g., Suzuki, Heck, Kumada)

There is no available research specifically detailing the use of 1-Chloro-6-methoxy-2-methylhexane in Suzuki, Heck, or Kumada cross-coupling reactions. While primary and secondary alkyl chlorides can participate in certain cross-coupling reactions, the specific reactivity profile of this compound has not been documented.

Grignard and Organolithium Reagent Chemistry for Alkylation

The formation of a Grignard or organolithium reagent from this compound would involve the reaction of the alkyl chloride with magnesium or lithium metal, respectively. These organometallic intermediates could then theoretically be used as nucleophiles in alkylation reactions. However, no studies have been published that demonstrate these specific transformations for this compound.

Intermediate for Strategic Heteroatom Functionalization

Synthesis of Novel Ether and Alcohol Derivatives

The chlorine atom in this compound could potentially be displaced by an alkoxide or hydroxide (B78521) nucleophile to yield new ether or alcohol derivatives, respectively. The existing methoxy (B1213986) group might also be a site for chemical modification. Nevertheless, there are no specific examples of such syntheses in the scientific literature.

Introduction of Nitrogen, Sulfur, and Phosphorus Moieties for Advanced Materials

Nucleophilic substitution reactions with nitrogen, sulfur, or phosphorus-containing nucleophiles could theoretically be employed to introduce these heteroatoms into the carbon skeleton of this compound. Such functionalized molecules could have applications in materials science, but no research has been published to support this for the specified compound.

Emerging Research Directions and Future Outlook in Haloether Chemistry

Integration of Multidisciplinary Approaches in Complex Chemical Systems

The study of haloethers and their reactions is increasingly benefiting from the integration of knowledge and techniques from various scientific fields. This multidisciplinary approach is crucial for understanding and manipulating complex chemical systems involving these compounds. For instance, the interface between chemistry and medicine provides a fertile ground for the molecular design of haloethers with potential bioactive properties.

Flow chemistry is another area where multidisciplinary collaboration is proving to be highly beneficial. The conversion of traditional batch processes for haloether synthesis to continuous flow systems offers inherent advantages in terms of safety, scalability, and sustainability. This transition requires expertise from chemical engineers, organic chemists, and analytical scientists to design and optimize flow reactors for a wide range of applications, including photocatalysis and biocatalysis involving haloethers.

Furthermore, the study of haloethers in biological systems necessitates a deep understanding of biochemistry and molecular biology. The interactions of haloethers with biological macromolecules, such as enzymes and receptors, can be elucidated through a combination of experimental techniques and computational modeling. This integrated approach is essential for the development of new therapeutic agents and for understanding the environmental impact of halogenated compounds.

Sustainable and Green Chemistry Aspects in the Synthesis and Application of Haloethers

The principles of green chemistry are becoming increasingly central to the synthesis and application of haloethers, with a focus on minimizing environmental impact and maximizing resource efficiency. nih.gov A key metric in this endeavor is atom economy , which measures the efficiency of a chemical process in terms of the incorporation of all reactant atoms into the desired product. wikipedia.org Reactions with high atom economy minimize the generation of waste, which is both environmentally and economically advantageous. wikipedia.org

For example, addition reactions are considered highly atom-economical as they incorporate all atoms of the reactants into the final product. nih.gov In the context of haloether synthesis, developing catalytic addition reactions that avoid the use of stoichiometric reagents is a primary goal of green chemistry.

The pursuit of sustainability in haloether chemistry also involves the use of renewable resources, the elimination of toxic and hazardous reagents and solvents, and the design of energy-efficient processes. nih.gov This includes the development of catalytic processes that can operate under milder conditions and the use of alternative, greener solvents. The overarching goal is to design environmentally benign chemical products and processes from the outset. nih.gov

Table 1: Illustrative Atom Economy of Different Reaction Types in Haloether Synthesis

| Reaction Type | General Equation | Theoretical Atom Economy | Green Chemistry Consideration |

| Addition | R-CH=CH₂ + H-X → R-CHX-CH₃ | 100% | Highly desirable due to complete incorporation of reactants. |

| Substitution | R-OH + H-X → R-X + H₂O | < 100% | Produces water as a byproduct, lowering atom economy. |

| Elimination | R-CH₂-CH₂X → R-CH=CH₂ + H-X | < 100% | Generates a byproduct, reducing overall atom economy. |

| Rearrangement | R₁-CHX-OR₂ → R₂-CHX-OR₁ | 100% | Intramolecular process with no byproducts, highly atom-economical. |

This table provides a conceptual overview and the actual atom economy will depend on the specific reactants used.

Development of Novel Catalysts for Enhanced Selectivity, Efficiency, and Atom Economy

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is a key driver of innovation in haloether chemistry. The goal is to design catalysts that offer high selectivity (chemo-, regio-, and stereoselectivity), efficiency, and contribute to a high atom economy. Transition metal complexes are particularly versatile in this regard, as their electronic and steric properties can be fine-tuned by modifying the metal center and the surrounding ligands. nwnu.edu.cn

Homogeneous catalysis, in particular, has shown great promise in developing atom-economical transformations. nwnu.edu.cn For instance, catalytic reactions that proceed via simple additions or that minimize waste production are highly sought after. nwnu.edu.cn In the synthesis of haloethers, this could involve the development of catalysts for the direct, regioselective hydrohalogenation or hydroalkoxylation of alkenes, which would represent a significant improvement over traditional multi-step procedures.

Recent advancements in catalyst design also focus on the use of Earth-abundant and non-toxic metals, moving away from precious metal catalysts. Furthermore, the development of biocatalysts, such as enzymes, offers a sustainable and highly selective alternative for the synthesis of complex haloethers. nih.gov Halogenases, for example, are enzymes that can selectively introduce halogen atoms into organic molecules under mild conditions. digitellinc.com

Advanced Computational Tools for Predictive Organic Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and their reactions. amacad.org In the realm of haloether chemistry, computational methods are used to elucidate reaction mechanisms, predict the properties of new compounds, and guide the design of more efficient synthetic routes.

Quantum mechanics (QM) and density functional theory (DFT) are powerful methods for calculating the electronic structure of molecules and modeling reaction pathways. longdom.org These calculations can provide valuable insights into the transition states of reactions, helping chemists to understand the factors that control selectivity and reactivity. For complex systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the reactive part of the system is treated with a high level of theory (QM) and the surrounding environment is described with a more computationally efficient method (MM). longdom.org

Machine learning and artificial intelligence (AI) are also emerging as powerful tools in organic chemistry. scitechdaily.com These methods can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, identify potential new drug candidates, and optimize synthetic pathways. longdom.org For instance, large language models are being augmented with chemistry tools to assist in tasks ranging from synthesis planning to drug discovery. researchgate.net The integration of these computational approaches will undoubtedly accelerate the pace of discovery in haloether chemistry.

Exploration of Unique Reactivity Patterns in Constrained or Confined Environments

The reactivity of molecules can be significantly altered when they are placed in constrained or confined environments, such as the active site of an enzyme, the pores of a zeolite, or within supramolecular cages. The study of haloether reactivity in these environments is a burgeoning area of research that promises to uncover novel chemical transformations.

For example, carrying out reactions in the crystalline state can sometimes lead to striking and unexpected results. mdpi.com The rigid and ordered environment of a crystal can pre-organize reactant molecules, leading to highly selective reactions that are not observed in solution. Similarly, mechanochemistry, where mechanical force is used to induce chemical reactions, can provide access to unique reactivity patterns. mdpi.com

The encapsulation of haloethers within host molecules can also be used to control their reactivity. The confined space of the host can influence the conformation of the guest molecule and selectively stabilize certain transition states, thereby directing the outcome of a reaction. These approaches, which draw inspiration from enzymatic catalysis, offer exciting opportunities for developing new synthetic methodologies with unprecedented levels of control and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.